Stigmast-4-en-6beta-ol-3-one Stigmast-4-en-6beta-ol-3-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC19790635
InChI: InChI=1S/C29H48O2/c1-7-20(18(2)3)9-8-19(4)23-10-11-24-22-17-27(31)26-16-21(30)12-14-29(26,6)25(22)13-15-28(23,24)5/h16,18-20,22-25,27,31H,7-15,17H2,1-6H3/t19?,20?,22?,23?,24?,25?,27?,28-,29-/m1/s1
SMILES:
Molecular Formula: C29H48O2
Molecular Weight: 428.7 g/mol

Stigmast-4-en-6beta-ol-3-one

CAS No.:

Cat. No.: VC19790635

Molecular Formula: C29H48O2

Molecular Weight: 428.7 g/mol

* For research use only. Not for human or veterinary use.

Stigmast-4-en-6beta-ol-3-one -

Specification

Molecular Formula C29H48O2
Molecular Weight 428.7 g/mol
IUPAC Name (10R,13R)-17-(5-ethyl-6-methylheptan-2-yl)-6-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one
Standard InChI InChI=1S/C29H48O2/c1-7-20(18(2)3)9-8-19(4)23-10-11-24-22-17-27(31)26-16-21(30)12-14-29(26,6)25(22)13-15-28(23,24)5/h16,18-20,22-25,27,31H,7-15,17H2,1-6H3/t19?,20?,22?,23?,24?,25?,27?,28-,29-/m1/s1
Standard InChI Key IWNCBADONFSAAW-BYNGLDFVSA-N
Isomeric SMILES CCC(CCC(C)C1CCC2[C@@]1(CCC3C2CC(C4=CC(=O)CC[C@]34C)O)C)C(C)C
Canonical SMILES CCC(CCC(C)C1CCC2C1(CCC3C2CC(C4=CC(=O)CCC34C)O)C)C(C)C

Introduction

Chemical Identity and Structural Features

Stigmast-4-en-6beta-ol-3-one belongs to the stigmastane class of steroids, characterized by a cyclopenta[a]phenanthrene skeleton with specific hydroxyl and ketone functional groups. The systematic IUPAC name is (6R,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-6-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one . Key structural distinctions from related steroids include:

  • A hydroxyl group at the C6 position in the beta configuration.

  • A ketone group at C3.

  • A double bond between C4 and C5 .

The compound’s stereochemistry significantly influences its biological activity. For instance, the beta orientation of the C6 hydroxyl group enhances its interaction with microbial enzymes, as observed in antitubercular assays . Comparative analysis with stigmast-4-en-3-one (a structurally similar compound lacking the C6 hydroxyl group) reveals differences in polarity and hydrogen-bonding capacity, which may explain variations in pharmacological profiles .

Natural Occurrence and Biosynthetic Pathways

Stigmast-4-en-6beta-ol-3-one has been isolated from multiple plant species, including:

  • Thalia multiflora (Marantaceae), where it coexists with flavonoid glycosides and ceramides .

  • Rhinacanthus nasutus (Acanthaceae), a traditional medicinal plant used in Southeast Asia .

  • Veronica anagallis (Plantaginaceae), a herbaceous plant with documented anti-inflammatory properties .

Pharmacological Activities

Antitubercular Properties

A landmark study on Thalia multiflora identified stigmast-4-en-6beta-ol-3-one as one of four steroids with potent activity against M. tuberculosis H37Rv . Key findings include:

ParameterValue (Mean ± SD)
Minimum Inhibitory Concentration (MIC)4.2±0.17μg/mL4.2 \pm 0.17 \, \mu\text{g/mL}
Cytotoxicity (Vero cells)Non-toxic at 102 μg/mL

The MIC value is comparable to first-line antitubercular drugs like isoniazid (MIC: 0.02–0.2 μg/mL), though higher concentrations are required for full pathogen inhibition . Mechanistically, the compound disrupts mycobacterial cell wall synthesis by inhibiting β-ketoacyl-ACP synthase (KasA), a key enzyme in mycolic acid biosynthesis .

Analytical Characterization

Spectroscopic Data

The National Institute of Standards and Technology (NIST) provides critical spectral data for stigmast-4-en-6beta-ol-3-one derivatives :

TechniqueKey Signals
Mass SpectrometryMolecular ion peak at m/z 428.7
Infrared (IR)- νC=O\nu_{\text{C=O}}: 1705 cm⁻¹
- νO-H\nu_{\text{O-H}}: 3450 cm⁻¹
NMR (¹H)- δ 0.68 (3H, s, CH3-18)
- δ 3.52 (1H, m, H-6β)

Chromatographic Methods

High-performance liquid chromatography (HPLC) methods using C18 columns and acetonitrile-water gradients (70:30 to 95:5 over 20 min) achieve baseline separation of stigmast-4-en-6beta-ol-3-one from co-occurring steroids . Retention times typically range from 12.5 to 14.3 minutes under these conditions .

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